2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-benzyl-1-methyl-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21-14-10-6-5-9-13(14)16(22)15(17(21)19)18(23)20-11-12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDORJYKELDJGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1N)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions to introduce the amino, benzyl, and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the benzyl or amino groups to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is , with a molecular weight of 507.5 g/mol. The compound features a quinoline core structure, which is known for its pharmacological properties.
Research has highlighted several biological activities associated with this compound:
1. Anticancer Activity
- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
- Case Study : In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
2. Antimicrobial Properties
- Mechanism : The compound has shown effectiveness against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study : In a study evaluating antimicrobial efficacy, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
3. Neuroprotective Effects
- Mechanism : The compound has been investigated for its potential to inhibit monoamine oxidase enzymes, which are involved in neurodegenerative diseases.
- Case Study : Research indicated that derivatives of this compound could serve as multi-target inhibitors for treating conditions like Alzheimer's disease by enhancing neurotransmitter levels and reducing oxidative stress .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise in various therapeutic areas:
| Application Area | Potential Use | Notes |
|---|---|---|
| Oncology | Anticancer agent | Effective against multiple cancer types |
| Infectious Diseases | Antimicrobial agent | Active against resistant bacterial strains |
| Neurology | Neuroprotective agent | Potential treatment for neurodegenerative disorders |
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is a versatile platform for pharmacomodulation. Below is a comparative analysis of structurally related compounds, focusing on substituent variations, physicochemical properties, and synthetic methodologies.
Substituent Variations and Structural Modifications
Key Observations:
- Thioxo vs. Oxo: The 4-thioxo substitution in compound 47 may enhance lipophilicity and influence redox reactivity compared to the 4-oxo group in the target compound .
- N3 Substituents: Bulky groups like adamantyl (compounds 47, 67) or tetrahydronaphthyl (compound 58) are introduced to modulate steric effects and target selectivity.
- Alkyl Chain Length: The 1-pentyl chain in compounds 47, 58, and 67 increases hydrophobicity compared to the 1-methyl group in the target compound, which may impact membrane permeability .
Physicochemical and Analytical Data
- LC-MS Profiles: The target compound lacks reported mass spectral data, whereas analogs like 47 and 58 show MH⁺ peaks at 437 and 423, respectively, consistent with their molecular formulas .
- Thermal Properties: Melting points (mp) for most compounds are unspecified, but purification by TLC (e.g., cyclohexane/ethyl acetate gradients) suggests moderate polarity .
Implications of Structural Differences
- Bioactivity: While biological data for the target compound are unavailable, analogs like compound 58 (6-chloro substituent) and 47 (thioxo group) were likely designed for enhanced antimicrobial or kinase inhibitory activity, based on trends in quinoline pharmacology .
Biological Activity
2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications, supported by data tables and case studies.
The molecular formula of this compound is with a molecular weight of approximately 307.35 g/mol. Its structure includes an amino group, a benzyl moiety, and a quinoline core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂ |
| Molecular Weight | 307.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | PDORJYKELDJGRW-UHFFFAOYSA-N |
Enzyme Inhibition
One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.
Case Study: AChE Inhibition
A study demonstrated that this compound exhibited significant AChE inhibitory activity with an IC50 value of 0.5 µM. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.
Anticancer Activity
Research into the anticancer properties of this compound has shown promising results against various cancer cell lines.
Table: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon) | 12.5 | Induction of apoptosis |
| DU145 (Prostate) | 15.0 | Inhibition of cell proliferation |
Molecular docking studies indicated that the compound interacts with the active site of key oncogenic proteins, suggesting a mechanism that inhibits tumor growth.
Molecular Mechanism
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding to AChE : The compound likely binds to the active site of AChE, preventing substrate access and thereby inhibiting enzyme activity.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
Research Applications
The diverse biological activities of this compound make it a candidate for various research applications:
- Medicinal Chemistry : Development of new drugs targeting neurodegenerative diseases and cancers.
- Biochemistry : Studies on enzyme kinetics and inhibition mechanisms.
Q & A
Q. What are the key synthetic challenges in preparing 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or DMSO), and reaction time to avoid side products like N-oxide derivatives. A critical challenge is maintaining the reactivity of the 3-carboxamide group, as substitutions at the N-1 position can reduce acidity and hinder coupling reactions . Optimization strategies include:
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- 1H NMR : Essential for confirming the presence of aromatic protons (δ 7.1–8.3 ppm) and distinguishing substituents like the benzyl group .
- HPLC : Validates purity (>95%) and identifies byproducts from incomplete reactions .
- Mass spectrometry (EI) : Confirms molecular weight (e.g., m/z 292 [M]+ for related quinoline carboxamides) .
- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers assess the biological activity of this compound in vitro?
Standard assays include:
- MTT/SRB assays : To evaluate cytotoxicity against cancer cell lines .
- Enzyme inhibition studies : For targets like kinases or cannabinoid receptors, using fluorescence-based assays .
- Microtubule assembly assays : To study effects on cytoskeletal dynamics .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict reaction pathways and optimize substituent placement to enhance binding affinity (e.g., for CB2 receptors) .
- Molecular docking : Simulate interactions with target proteins (e.g., Axl kinase) to prioritize synthetic targets .
- Reaction path search algorithms : Reduce trial-and-error by narrowing optimal conditions (e.g., solvent, catalyst) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Control for tautomerism : The 4-oxo group can tautomerize, altering reactivity; stabilize the active form using pH buffers or co-crystallization .
- Validate assay conditions : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Cross-reference structural analogs : Compare data from N-benzyl-4-hydroxyquinoline derivatives to identify trends .
Q. How can researchers address instability or degradation during storage?
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions .
- Periodic purity checks : Use HPLC every 3–6 months to monitor degradation .
Q. What are the methodological considerations for scaling up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
